molecular formula C23H20ClFN4O2S B2727230 (4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone CAS No. 1021218-27-8

(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone

Cat. No. B2727230
CAS RN: 1021218-27-8
M. Wt: 470.95
InChI Key: MGEUAOAQJBIGHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The compound was synthesized as part of a series of compounds bearing 3(2H)-pyridazinone and 1,2,4-triazole ring structures . The final products were synthesized by the intramolecular condensation reaction of the structure that was obtained as a result of the reaction of aromatic isothiocyanates and the compound 5 .


Molecular Structure Analysis

The molecular formula of the compound is C23H20ClFN4O2S. The InChI and SMILES strings provide a detailed description of the compound’s structure.


Chemical Reactions Analysis

The compound was part of a study aimed at developing acetylcholinesterase inhibitor compounds . The IC50, Ki, and inhibition types of N-substituted-(p-methoxyphenyl)pyridazin-3(2H)-one derivatives were determined .

Scientific Research Applications

Antimicrobial and Antibacterial Activities

Compounds structurally related to "(4-(3-Chloro-4-fluorophenyl)piperazin-1-yl)(6-(4-methoxyphenyl)imidazo[2,1-b]thiazol-3-yl)methanone" have been synthesized and evaluated for their antimicrobial and antibacterial properties.

  • Synthesis and Antimicrobial Activity : A study involving the synthesis of new pyridine derivatives, which are structurally related to the compound , demonstrated variable and modest antimicrobial activity against investigated strains of bacteria and fungi (Patel, Agravat, & Shaikh, 2011). This research points to the potential of such compounds in the development of new antimicrobial agents.

  • Antibacterial Activity : Another study focused on the synthesis and antibacterial activity of imidazothiadiazoles and heterocyclic-amine Mannich-base hydrochloride, revealing that the introduction of a polar group could enhance the antibacterial activity in vitro (Hu, Hou, Xie, Huang, & Zhang, 2008). This suggests that modifications to the compound could further optimize its antibacterial properties.

  • Antimycobacterial Activity : Research into fluorinated benzothiazolo imidazole compounds, which share some structural characteristics with the target compound, showed promising antimicrobial activity. Some derivatives exhibited significant anti-microbial activity, highlighting the compound's potential as a basis for developing antimycobacterial agents (Sathe, Jaychandran, Sreenivasa, & Jagtap, 2011).

Mechanism of Action

The compound showed competitive inhibition in the study, with the p-methylphenyl group being active in the hinge region of the AChE crystal structure . Molecular docking studies have shown this, and the best free binding energy (ΔGBind), docking score, and Glide score values were determined by examining the interactions with AChE crystal structure .

properties

IUPAC Name

[4-(3-chloro-4-fluorophenyl)piperazin-1-yl]-[6-(4-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClFN4O2S/c1-31-17-5-2-15(3-6-17)20-13-29-21(14-32-23(29)26-20)22(30)28-10-8-27(9-11-28)16-4-7-19(25)18(24)12-16/h2-7,12-14H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGEUAOAQJBIGHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CN3C(=CSC3=N2)C(=O)N4CCN(CC4)C5=CC(=C(C=C5)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClFN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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